Atr-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

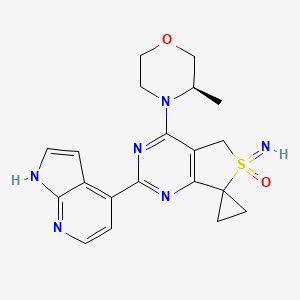

Molecular Formula |

C20H22N6O2S |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

6-imino-4-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)spiro[5H-thieno[3,4-d]pyrimidine-7,1'-cyclopropane] 6-oxide |

InChI |

InChI=1S/C20H22N6O2S/c1-12-10-28-9-8-26(12)19-15-11-29(21,27)20(4-5-20)16(15)24-18(25-19)14-3-7-23-17-13(14)2-6-22-17/h2-3,6-7,12,21H,4-5,8-11H2,1H3,(H,22,23)/t12-,29?/m1/s1 |

InChI Key |

BDLXFFHYBQKLJW-ICTCQJIBSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NC(=NC3=C2CS(=N)(=O)C34CC4)C5=C6C=CNC6=NC=C5 |

Canonical SMILES |

CC1COCCN1C2=NC(=NC3=C2CS(=N)(=O)C34CC4)C5=C6C=CNC6=NC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Atr-IN-8 in DNA Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-8 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2][3][4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound and its implications for cancer therapy, with a focus on its role in DNA repair. While specific quantitative data and detailed experimental studies on this compound are limited, this document extrapolates its function based on the well-characterized activities of the broader class of ATR inhibitors. This compound is identified in patent WO2021143821A1 as compound 3.[1][3][5][6]

The Central Role of ATR in DNA Damage Response

ATR is a serine/threonine-specific protein kinase that plays a pivotal role in maintaining genomic integrity.[7] It is a key sensor of single-stranded DNA (ssDNA), which is a common intermediate in various forms of DNA damage, particularly during replication stress.[7] When replication forks stall due to DNA lesions, the accumulation of ssDNA coated by Replication Protein A (RPA) triggers the recruitment and activation of the ATR-ATRIP complex.[8][9] Once activated, ATR phosphorylates a multitude of substrates to initiate a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[4][9][10]

Mechanism of Action of this compound

As an ATR inhibitor, this compound competitively binds to the ATP-binding site of the ATR kinase, thereby blocking its catalytic activity. This inhibition prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (Chk1). The abrogation of the ATR-Chk1 signaling pathway disrupts the cellular response to DNA damage, leading to several key consequences:

-

Abrogation of Cell Cycle Checkpoints: ATR inhibition prevents the activation of the S and G2/M checkpoints, forcing cells with damaged DNA to proceed through the cell cycle. This premature entry into mitosis with unrepaired DNA can lead to mitotic catastrophe and cell death.[4]

-

Increased Replication Stress: By inhibiting ATR, this compound can exacerbate replication stress. ATR normally functions to stabilize stalled replication forks; its inhibition can lead to fork collapse and the formation of lethal double-strand breaks (DSBs).

-

Impairment of DNA Repair: ATR is directly and indirectly involved in multiple DNA repair pathways, including homologous recombination (HR).[4][11] Inhibition of ATR can impair the recruitment of essential HR proteins to sites of DNA damage, thereby compromising the cell's ability to repair DSBs accurately.

The therapeutic strategy behind using ATR inhibitors like this compound is often based on the concept of synthetic lethality. Many cancer cells have defects in other DNA damage response pathways (e.g., mutations in ATM or p53) and are therefore highly dependent on the ATR pathway for survival.[4] By inhibiting ATR, this compound can selectively kill cancer cells while sparing normal cells that have a fully functional DDR network.

Quantitative Data on ATR Inhibitors

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Cell Line (for cellular IC50) | Reference |

| Atr-IN-14 | ATR | - | - | LoVo (64 nM) | [3] |

| AZ20 | ATR | 5 | - | - | [3] |

| Elimusertib (BAY 1895344) | ATR | 7 | - | - | [3] |

| Gartisertib (VX-803) | ATR | 8 (pChk1) | <0.15 | - | [3] |

| ATR-IN-12 | ATR | 7 | - | - | [1] |

| ATR-IN-18 | ATR | 0.69 | - | LoVo (37.34 nM) | [1] |

Key Experimental Protocols

The investigation of ATR inhibitors like this compound involves a range of cellular and biochemical assays. Below are detailed methodologies for key experiments.

ATR Kinase Assay (In Vitro)

Objective: To determine the direct inhibitory effect of a compound on ATR kinase activity.

Methodology:

-

Reagents: Recombinant human ATR/ATRIP complex, biotinylated peptide substrate (e.g., a peptide containing a consensus ATR phosphorylation motif), ATP, and the test inhibitor (this compound).

-

Procedure:

-

The ATR/ATRIP enzyme is incubated with the test inhibitor at various concentrations in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period at 30°C and then stopped.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo) or a fluorescence-based assay.

-

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Western Blotting for Phospho-Chk1

Objective: To assess the inhibition of ATR signaling in cells.

Methodology:

-

Cell Culture and Treatment:

-

Cancer cell lines (e.g., HeLa, U2OS) are cultured to 70-80% confluency.

-

Cells are pre-treated with various concentrations of the ATR inhibitor for a specified time.

-

DNA damage is induced using agents like hydroxyurea (HU) or ultraviolet (UV) radiation to activate the ATR pathway.

-

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-Chk1 (Ser345), total Chk1, and a loading control (e.g., GAPDH or β-actin).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Data Analysis: The band intensities are quantified, and the ratio of phospho-Chk1 to total Chk1 is calculated to determine the extent of ATR inhibition.

Clonogenic Survival Assay

Objective: To evaluate the long-term effect of the ATR inhibitor on the reproductive viability of cancer cells, often in combination with a DNA damaging agent.

Methodology:

-

Cell Seeding: A known number of cells are seeded in 6-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with the ATR inhibitor, a DNA damaging agent (e.g., cisplatin or radiation), or a combination of both.

-

Colony Formation: The treatment is removed, and the cells are allowed to grow for 10-14 days until visible colonies are formed.

-

Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the control group.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound 2672511-20-3 | MCE [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]

- 8. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ATR Suppresses Endogenous DNA Damage and Allows Completion of Homologous Recombination Repair | PLOS One [journals.plos.org]

Unraveling the Role of Atr-IN-8 in Cell Cycle Checkpoints: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical master regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1][2][3] Activated by a broad spectrum of DNA lesions and replication stress, ATR orchestrates a complex signaling network to arrest the cell cycle, stabilize replication forks, and promote DNA repair.[1][2][3][4] Consequently, inhibitors of ATR have emerged as a promising therapeutic strategy in oncology, aiming to exploit the reliance of cancer cells on this checkpoint for survival. This technical guide focuses on the biological role of the specific ATR inhibitor, Atr-IN-8, in the context of cell cycle checkpoints.

While the precise chemical structure and initial discovery of this compound are not widely documented in publicly available literature, its functional implications can be understood through the lens of well-characterized ATR inhibitors. This document will synthesize the known effects of potent and selective ATR inhibitors to delineate the expected biological role of this compound, providing a framework for its investigation and application in research and drug development.

The ATR Signaling Pathway and Cell Cycle Control

Under conditions of DNA damage or replicative stress, single-stranded DNA (ssDNA) regions are generated and rapidly coated by Replication Protein A (RPA).[5][6] This structure serves as a platform for the recruitment of the ATR-ATRIP complex.[5][6] Full activation of ATR kinase activity is a multi-step process involving other key proteins such as the 9-1-1 complex (Rad9-Rad1-Hus1) and Topoisomerase II Binding Protein 1 (TopBP1).[5][6]

Once activated, ATR phosphorylates a multitude of downstream substrates, with the checkpoint kinase 1 (CHK1) being a primary and crucial effector.[7] ATR-mediated phosphorylation of CHK1 on serine 345 (Ser345) is a key event that unleashes its kinase activity.[8] Activated CHK1, in turn, targets several key cell cycle regulators. A major downstream effect is the inhibitory phosphorylation of the CDC25 family of phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are the engines that drive cell cycle progression. The inhibition of CDK1 and CDK2 leads to arrest at the G2/M and intra-S phase checkpoints, respectively, providing the cell with a crucial window to repair damaged DNA before proceeding with mitosis.[6]

dot

Mechanism of Action of this compound

As a potent and selective inhibitor of ATR, this compound is expected to function as an ATP-competitive inhibitor, binding to the kinase domain of ATR and preventing the phosphorylation of its downstream targets. The primary and most measurable consequence of this compound activity within the cell is the abrogation of CHK1 phosphorylation at Ser345 in response to DNA damage. This disruption of the ATR-CHK1 signaling axis effectively disables the S and G2/M checkpoints.

Quantitative Data

| Inhibitor | Target | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular Assay | Reference |

| Ceralasertib (AZD6738) | ATR | 1 | 71 (p-CHK1) | [9] |

| Berzosertib (VE-822) | ATR | <0.2 (Ki) | 19 (HT29 cells) | [9][10] |

| Elimusertib (BAY-1895344) | ATR | 7 | N/A | [9] |

| VE-821 | ATR | 26 | N/A | [9] |

N/A: Not Available in the cited sources.

Biological Effects on Cell Cycle Checkpoints

The inhibition of ATR by this compound is predicted to have profound effects on cell cycle progression, particularly in the presence of genotoxic stress.

-

Abrogation of the G2/M Checkpoint: In response to DNA damage, normal cells arrest in the G2 phase to allow for DNA repair before entering mitosis. Treatment with this compound is expected to override this checkpoint, forcing cells with damaged DNA to prematurely enter mitosis. This can lead to mitotic catastrophe and subsequent cell death.

-

Disruption of the S-Phase Checkpoint: During DNA replication, ATR plays a crucial role in stabilizing stalled replication forks and preventing the firing of new replication origins. Inhibition by this compound would likely lead to the collapse of replication forks, accumulation of DNA double-strand breaks, and ultimately, cell death, a phenomenon known as "replication catastrophe".[2]

-

Synthetic Lethality: Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in p53.[3] This makes them heavily reliant on the S and G2/M checkpoints, which are controlled by ATR, for survival in the face of increased replicative stress.[3] By inhibiting ATR, this compound can selectively kill these cancer cells while having a lesser effect on normal cells with an intact G1 checkpoint. This concept is known as synthetic lethality.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological role of an ATR inhibitor like this compound.

In Vitro ATR Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on ATR kinase activity.

Methodology:

-

Reagents: Recombinant human ATR/ATRIP complex, biotinylated p53-derived peptide substrate, ATP, kinase assay buffer, streptavidin-coated plates, and a time-resolved fluorescence resonance energy transfer (TR-FRET) detection system.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the ATR/ATRIP enzyme, the peptide substrate, and the this compound dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the TR-FRET detection reagents.

-

Read the plate on a suitable plate reader to measure the phosphorylation of the substrate.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

dot

References

- 1. Molecular Pathways: Targeting ATR in Cancer Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 6. scribd.com [scribd.com]

- 7. atos-ost.de [atos-ost.de]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

The Role of ATR Inhibition in Genomic Instability: A Technical Overview of Atr-IN-8

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the genome is paramount for cellular function and survival. DNA damage response (DDR) pathways are critical networks that safeguard the genome from endogenous and exogenous threats. A key regulator of the DDR, particularly in response to replication stress, is the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] Cancer cells, often characterized by elevated replication stress due to oncogene activation and defective cell cycle checkpoints, exhibit a heightened dependence on the ATR signaling pathway for survival.[3][4] This dependency presents a therapeutic window for targeted cancer therapies. This technical guide explores the effect of ATR inhibition by a representative compound, Atr-IN-8, on genomic instability, providing an in-depth analysis of its mechanism of action, relevant signaling pathways, and the experimental methodologies used to assess its impact. While specific data for "this compound" is not publicly available, this document synthesizes the well-established effects of potent and selective ATR inhibitors to provide a comprehensive technical resource.

Introduction to ATR and its Role in Genomic Stability

ATR is a serine/threonine-protein kinase that plays a central role in the cellular response to DNA damage and replication stress.[1] It is a key component of the S and G2/M cell cycle checkpoints, ensuring that cells do not progress through the cell cycle with damaged or incompletely replicated DNA.[5][6] Activation of ATR is triggered by the presence of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common intermediate in various DNA metabolic processes, including stalled replication forks and DNA repair.[4][7]

Upon activation, ATR phosphorylates a multitude of downstream substrates, with the checkpoint kinase 1 (Chk1) being a primary and well-characterized target.[1][8] The ATR-Chk1 signaling cascade leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, thereby preventing the accumulation of genomic instability.[6][9] In cancer cells with defects in other DDR pathways (e.g., ATM deficiency), the reliance on ATR for survival is significantly increased, a concept known as synthetic lethality.[10]

Mechanism of Action of this compound: Inducing Genomic Instability in Cancer Cells

This compound, as a representative ATR inhibitor, functions by competitively binding to the ATP-binding site of the ATR kinase, thereby inhibiting its catalytic activity. This inhibition disrupts the downstream signaling cascade, leading to a cascade of events that ultimately promote genomic instability and cell death, particularly in cancer cells with high levels of replication stress.

The key consequences of ATR inhibition by this compound include:

-

Abrogation of Cell Cycle Checkpoints: By preventing the phosphorylation and activation of Chk1, this compound overrides the S and G2/M checkpoints.[5] This forces cells with damaged or unreplicated DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[11]

-

Replication Fork Collapse: ATR is crucial for stabilizing stalled replication forks. Inhibition by this compound leads to the collapse of these forks, generating DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[12]

-

Increased DNA Damage: The failure to repair DNA damage and the collapse of replication forks result in a significant accumulation of DNA lesions, including DSBs and chromosomal aberrations.[13] This is often visualized by an increase in markers like γH2AX.[14]

-

Synthetic Lethality: In cancer cells with pre-existing defects in other DNA repair pathways, such as those with mutations in ATM or BRCA1/2, the inhibition of ATR becomes synthetically lethal. These cells are unable to cope with the increased load of DNA damage induced by this compound, leading to selective cell killing.[10]

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the ATR-Chk1 pathway. A diagrammatic representation of this pathway and the impact of this compound is provided below.

Caption: ATR Signaling Pathway and the Impact of this compound.

Quantitative Data on the Effects of this compound

The following tables summarize representative quantitative data for a potent ATR inhibitor, illustrating the expected effects of this compound.

Table 1: In Vitro Potency of a Representative ATR Inhibitor

| Parameter | Value | Cell Line(s) |

| ATR Kinase IC50 | 1-10 nM | Biochemical Assay |

| Cellular IC50 (Proliferation) | 50-500 nM | Various Cancer Cell Lines |

| Chk1 Phosphorylation IC50 (S345) | 10-100 nM | HCT116, HeLa |

Note: IC50 values can vary depending on the cell line and assay conditions.

Table 2: Effect of a Representative ATR Inhibitor on Cell Cycle and DNA Damage

| Cell Line | Treatment | % Cells in G2/M | γH2AX Foci per Cell (Fold Change) |

| ATM-deficient Cancer Cells | Vehicle | 15% | 1.0 |

| ATRi (100 nM) | 5% | 5.2 | |

| ATM-proficient Cancer Cells | Vehicle | 18% | 1.0 |

| ATRi (100 nM) | 12% | 2.5 |

Note: ATRi refers to a representative ATR inhibitor.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of ATR inhibitors are provided below.

ATR Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of this compound against the ATR kinase.

Methodology:

-

Reagents: Recombinant human ATR/ATRIP complex, biotinylated peptide substrate (e.g., a peptide containing the Chk1 phosphorylation site), ATP, and this compound at various concentrations.

-

Procedure: a. The kinase reaction is performed in a buffer containing ATP and the peptide substrate. b. This compound is pre-incubated with the ATR/ATRIP complex. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., HTRF, AlphaScreen).

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound for 72-96 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Immunofluorescence for DNA Damage Markers (γH2AX)

Objective: To quantify the induction of DNA double-strand breaks following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound, alone or in combination with a DNA damaging agent.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.

-

Imaging and Analysis: Nuclei are counterstained with DAPI. Images are acquired using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified using image analysis software.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Cells are treated with this compound for a specified period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with a DNA-intercalating dye such as propidium iodide (PI).

-

Analysis: The DNA content of individual cells is measured using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Workflow for Assessing this compound's Effect on Genomic Instability

The following diagram illustrates a typical experimental workflow to characterize the impact of an ATR inhibitor like this compound.

Caption: Experimental Workflow for this compound Characterization.

Conclusion

Inhibition of the ATR kinase represents a promising strategy for cancer therapy, particularly for tumors with high levels of replication stress and defects in other DNA damage response pathways. A representative ATR inhibitor, this compound, is expected to induce genomic instability in cancer cells by abrogating critical cell cycle checkpoints and promoting the collapse of replication forks. This leads to an accumulation of DNA damage and, ultimately, cell death. The experimental protocols and workflows outlined in this guide provide a robust framework for the preclinical evaluation of ATR inhibitors like this compound, facilitating the development of novel and effective cancer therapeutics. Further investigation into specific biomarkers of response will be crucial for the successful clinical translation of this class of inhibitors.

References

- 1. What are ATR inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Average True Range (ATR) Formula, What It Means, and How to Use It [investopedia.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Immunogenic cell death after combined treatment with radiation and ATR inhibitors is dually regulated by apoptotic caspases [frontiersin.org]

- 12. ATR Suppresses Endogenous DNA Damage and Allows Completion of Homologous Recombination Repair | PLOS One [journals.plos.org]

- 13. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]

- 14. Functionally-instructed modifiers of response to ATR inhibition in experimental glioma - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Inhibitor Binding to ATR Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a prime target for cancer therapy. Inhibitors of ATR can sensitize cancer cells to DNA-damaging agents and exploit synthetic lethalities in tumors with specific DNA repair defects. A thorough understanding of how these inhibitors engage with the ATR kinase domain at a molecular level is paramount for the development of next-generation therapeutics with improved potency and selectivity. This technical guide provides an in-depth overview of the structural analysis of inhibitor binding to ATR kinase, using the potent inhibitor Atr-IN-8 as a focal point. While specific binding data for this compound is not publicly available, this document outlines the experimental workflows and data presentation necessary for such a comprehensive analysis, drawing on data from other well-characterized ATR inhibitors.

Introduction to ATR Kinase and its Role in the DNA Damage Response

ATR is a serine/threonine-protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. It plays a central role in response to a broad spectrum of DNA damage, particularly single-strand breaks (SSBs) and replication stress. In concert with its obligate partner, ATR-Interacting Protein (ATRIP), ATR is recruited to sites of DNA damage. This recruitment initiates a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. A key downstream effector of ATR is the checkpoint kinase 1 (Chk1). The activation of the ATR-Chk1 pathway is crucial for maintaining genomic stability, and its inhibition is a key strategy in cancer treatment.

ATR Signaling Pathway

The activation of ATR is a multi-step process initiated by the recognition of replication protein A (RPA)-coated single-stranded DNA (ssDNA), a common intermediate in DNA damage and replication stress.

Structural Insights into the ATR-ATRIP Complex

The high-resolution structure of the human ATR-ATRIP complex has been determined by cryo-electron microscopy (cryo-EM), revealing a heart-shaped dimer of heterodimers. Each ATR monomer comprises a large N-terminal HEAT repeat region, a central FAT (FRAP, ATM, TRRAP) domain, a kinase domain (KD), and a C-terminal FATC domain. The kinase domain, the target of inhibitors like this compound, is where ATP binds and the phosphotransfer reaction occurs. Understanding the apo-state structure is the first step in elucidating the mechanism of inhibitor binding.

Quantitative Analysis of ATR Inhibitors

While specific quantitative data for this compound is not publicly available, a comparative analysis of known ATR inhibitors is crucial for contextualizing its potential potency. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.

| Inhibitor | Target(s) | IC50 (nM) | Reference |

| This compound | ATR | N/A | Patent WO2021143821A1, compound 3[1][2] |

| Berzosertib (VE-822) | ATR | 0.2 | Reaction Biology[1] |

| Elimusertib (BAY-1895344) | ATR | 3.7 | Reaction Biology[1] |

| Camonsertib (RP-3500) | ATR | 0.2 | Reaction Biology[1] |

| Tuvusertib | ATR | 24 | Reaction Biology[1] |

| AZ20 | ATR, mTOR | 5 | MedchemExpress[1] |

| Ceralasertib (AZD6738) | ATR | 1 | MedchemExpress[1] |

N/A: Not publicly available.

Experimental Protocols for Structural and Biochemical Analysis

A comprehensive analysis of an inhibitor's binding to ATR kinase involves several key experimental stages, from protein production to high-resolution structural determination and biochemical characterization.

Expression and Purification of the Human ATR-ATRIP Complex

The production of a stable and active ATR-ATRIP complex is a prerequisite for structural and biochemical studies. A common method involves co-expression in insect or human cells followed by a multi-step purification protocol.

Protocol Outline:

-

Construct Generation: Clone human ATR and ATRIP cDNA into baculovirus transfer vectors.

-

Baculovirus Production: Generate high-titer recombinant baculovirus in Sf9 insect cells.

-

Protein Expression: Co-infect Sf9 cells with ATR and ATRIP viruses for protein expression.

-

Cell Lysis: Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors.

-

Affinity Purification: Use an affinity tag (e.g., Flag-tag on ATRIP) for the initial capture of the complex.

-

Ion-Exchange Chromatography: Further purify the complex based on charge using a cation or anion exchange column.

-

Size-Exclusion Chromatography: Separate the complex from aggregates and contaminants based on size.

-

Quality Control: Assess purity and integrity using SDS-PAGE, Coomassie staining, and Western blotting for ATR and ATRIP.

In Vitro ATR Kinase Assay for IC50 Determination

To determine the potency of an inhibitor like this compound, an in vitro kinase assay is performed. This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by ATR.

Protocol Outline:

-

Reaction Buffer: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

-

Reagents:

-

Purified ATR-ATRIP complex.

-

Substrate: A peptide or protein substrate for ATR (e.g., a Chk1-derived peptide).

-

ATP: Typically used at or near the Km concentration for ATR.

-

Inhibitor: A dilution series of this compound.

-

-

Assay Procedure:

-

Incubate the ATR-ATRIP complex with varying concentrations of this compound.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).

-

Stop the reaction.

-

-

Detection: Quantify substrate phosphorylation. Common methods include:

-

Radiometric assay: Using [γ-³²P]ATP and measuring radioactivity incorporated into the substrate.

-

Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate (e.g., HTRF or LanthaScreen).

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Structural Determination by Cryo-Electron Microscopy

Cryo-EM is a powerful technique for determining the high-resolution structure of large protein complexes like ATR-ATRIP in complex with an inhibitor.

Protocol Outline:

-

Complex Formation: Incubate the purified ATR-ATRIP complex with a molar excess of this compound to ensure saturation of the binding site.

-

Grid Preparation: Apply a small volume of the complex solution to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.

-

Data Collection: Collect a large dataset of particle images using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing:

-

Particle Picking: Computationally identify individual particle images from the micrographs.

-

2D Classification: Align and average particles to generate 2D class averages, removing noise and non-ideal particles.

-

3D Classification and Refinement: Reconstruct a 3D map of the complex and refine it to high resolution.

-

-

Model Building and Analysis: Build an atomic model of the ATR-ATRIP-Atr-IN-8 complex into the cryo-EM density map. Analyze the interactions between this compound and the amino acid residues in the ATR kinase active site.

Conclusion

The structural and biochemical analysis of inhibitor binding to ATR kinase is a cornerstone of modern drug discovery in oncology. While specific structural and quantitative data for this compound's interaction with ATR remain to be publicly disclosed, the methodologies outlined in this guide provide a robust framework for such an investigation. By combining protein biochemistry, in vitro kinase assays, and high-resolution structural biology, researchers can gain a deep understanding of the molecular determinants of inhibitor potency and selectivity. These insights are invaluable for the rational design of novel ATR inhibitors with enhanced therapeutic potential.

References

Understanding the Cellular Consequences of ATR Inhibition by Atr-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core cellular consequences of inhibiting the Ataxia Telangiectasia and Rad3-related (ATR) kinase with the specific inhibitor, Atr-IN-8. ATR is a master regulator of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic integrity. Inhibition of ATR, particularly in a cancer context, represents a promising therapeutic strategy. This document provides a detailed overview of the signaling pathways involved, quantitative data on the effects of ATR inhibition, and comprehensive experimental protocols for studying these phenomena.

The ATR Signaling Pathway and Its Inhibition

The ATR signaling pathway is a critical component of the cell's response to DNA replication stress and certain types of DNA damage. Its activation triggers a cascade of events leading to cell cycle arrest, DNA repair, and stabilization of replication forks.

ATR Activation and Downstream Signaling

ATR is activated by the presence of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common intermediate at stalled replication forks.[1] This activation initiates a signaling cascade that coordinates cell cycle progression with DNA repair processes.[2] A key downstream target of ATR is the checkpoint kinase 1 (CHK1). ATR phosphorylates and activates CHK1, which in turn phosphorylates a multitude of substrates to enforce cell cycle checkpoints, primarily at the G2/M transition, preventing cells with damaged DNA from entering mitosis.[3][4]

dot

Caption: ATR Signaling Pathway and Inhibition by this compound.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the ATR kinase. By binding to the ATP-binding site of the ATR enzyme, this compound prevents the phosphorylation of its downstream targets, most notably CHK1. This abrogation of the ATR signaling cascade leads to a number of predictable and detrimental consequences for cells, especially those under high replicative stress, a common characteristic of cancer cells.[1]

Cellular Consequences of this compound Inhibition

The inhibition of ATR by this compound triggers a cascade of cellular events, ultimately leading to increased genomic instability and cell death, particularly in cancer cells with existing DNA repair defects.

Abrogation of Cell Cycle Checkpoints

A primary consequence of ATR inhibition is the failure of the G2/M checkpoint.[5] In the presence of DNA damage or replication stress, cells treated with an ATR inhibitor are unable to arrest in G2 and prematurely enter mitosis with unrepaired DNA. This can lead to a phenomenon known as mitotic catastrophe, a form of cell death characterized by gross chromosomal abnormalities.[6]

Increased DNA Damage and Replication Stress

ATR plays a crucial role in stabilizing stalled replication forks.[1] Inhibition of ATR leads to the collapse of these forks, generating DNA double-strand breaks (DSBs).[5] A key marker for DSBs is the phosphorylation of histone H2AX, forming γH2AX foci, which are significantly increased upon treatment with ATR inhibitors.[6][7] This accumulation of DNA damage and unresolved replication stress is often cytotoxic.

Induction of Apoptosis

The culmination of checkpoint abrogation, increased DNA damage, and mitotic catastrophe is often the induction of apoptosis, or programmed cell death.[8][9] The inhibition of ATR can sensitize cancer cells to apoptosis, particularly when combined with DNA-damaging agents like chemotherapy or radiation.[9]

Quantitative Data on ATR Inhibition

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | ATR Inhibitor | IC50 (µM) |

| U2OS | VE-821 | ~0.8 |

| SAOS2 | VE-821 | ~0.8 |

| CAL72 | VE-821 | ~0.8 |

| MG63 | VE-821 | ~9 |

| SJSA1 | VE-821 | ~9 |

Data is illustrative and based on published results for the ATR inhibitor VE-821 in osteosarcoma cell lines.

Cell Cycle Analysis

The distribution of cells in different phases of the cell cycle can be quantified by flow cytometry after staining with a DNA-intercalating dye like propidium iodide.

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Control | 45 | 30 | 25 |

| ATR Inhibitor | 40 | 20 | 40 |

| ATRi + DNA Damage | 30 | 15 | 55 |

Representative data showing the expected trend of G2/M accumulation with ATR inhibition, especially in the presence of a DNA damaging agent.[10]

γH2AX Foci Formation

The number of γH2AX foci per cell is a quantitative marker of DNA double-strand breaks.

| Treatment | Average γH2AX Foci per Cell |

| Control | < 2 |

| ATR Inhibitor | 5 - 10 |

| ATRi + DNA Damage | > 20 |

Illustrative data demonstrating the increase in DNA damage with ATR inhibition, which is potentiated by co-treatment with a DNA damaging agent.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cellular consequences of ATR inhibition.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., HeLa, U2OS, MCF7) are commonly used. Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Drug Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Store at -20°C.

-

Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh culture medium. Treat cells for the indicated times (e.g., 24, 48, 72 hours). A DMSO-only treated group should be included as a vehicle control.

dot

Caption: General workflow for cell culture and drug treatment.

Western Blot for Phospho-CHK1

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

Immunofluorescence for γH2AX Foci

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate.

-

Treatment and Fixation: After drug treatment, fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilization and Blocking: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes, then block with 1% BSA in PBST for 1 hour.

-

Antibody Staining: Incubate with a primary antibody against γH2AX overnight at 4°C. After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei. Acquire images using a fluorescence microscope.

-

Quantification: Count the number of γH2AX foci per nucleus using image analysis software.[11][12]

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.[13]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Harvesting: Collect cells after treatment.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity and are in late apoptosis or necrosis.

dot

Caption: Logical relationships of this compound action.

This technical guide provides a foundational understanding of the cellular consequences of ATR inhibition by this compound. The provided experimental protocols serve as a starting point for researchers to investigate these effects in their own systems. Further research into specific inhibitors like this compound will continue to elucidate the nuances of targeting the ATR pathway for therapeutic benefit.

References

- 1. What are ATR inhibitors and how do they work? [synapse.patsnap.com]

- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cancer.wisc.edu [cancer.wisc.edu]

The Synthetic Lethal Relationship of ATR Inhibition in ATM-Deficient Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The concept of synthetic lethality, where the perturbation of two genes simultaneously results in cell death while the loss of only one has no effect, has emerged as a powerful strategy in precision oncology. A prime example of this is the targeted inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase in cancers harboring a deficiency in the Ataxia Telangiectasia Mutated (ATM) gene. ATM and ATR are critical kinases in the DNA Damage Response (DDR) pathway. While ATM's primary role is to respond to DNA double-strand breaks (DSBs), ATR is activated by single-strand DNA (ssDNA) and replication stress. In ATM-deficient tumors, cancer cells become heavily reliant on the ATR pathway to repair DNA damage and resolve replication stress. The inhibition of ATR in this context leads to a catastrophic failure of DNA repair, ultimately resulting in selective cancer cell death. This guide provides an in-depth overview of the mechanism, quantitative data supporting this synthetic lethal interaction, and detailed experimental protocols for studying this phenomenon.

The Core Mechanism: Exploiting a Key Vulnerability

Normal cells possess a robust network of DNA repair pathways, with ATM and ATR acting as key signaling nodes.[1][2] In response to DNA damage, these kinases phosphorylate a cascade of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.[3][4] ATM is a primary sensor for DNA double-strand breaks (DSBs).[1] In contrast, ATR, in conjunction with its partner ATRIP, is recruited to regions of single-stranded DNA (ssDNA) that arise from replication stress or the processing of DNA damage.[3][4]

In cancer cells with a loss-of-function mutation in the ATM gene, the ability to respond to DSBs is compromised.[5][6] This genetic vulnerability forces the cell to rely more heavily on the ATR-mediated signaling pathway to cope with both endogenous and exogenous DNA damage, as well as the high levels of replication stress inherent to rapidly proliferating cancer cells.[6][7] This dependency creates a synthetic lethal relationship: the inhibition of ATR in an ATM-deficient background is selectively cytotoxic to cancer cells, while normal, ATM-proficient cells are largely spared.[5][8][9][10] The ATR inhibitor prevents the phosphorylation of key downstream targets like CHK1, abrogating the G2/M cell cycle checkpoint and leading to premature entry into mitosis with unrepaired DNA damage, a process known as mitotic catastrophe, which ultimately triggers apoptosis.[7][8]

dot

References

- 1. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiosensitization by the ATR Inhibitor AZD6738 through Generation of Acentric Micronuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Evaluation of a Potent and Selective ATR Inhibitor: A Technical Guide

Disclaimer: Extensive searches for preclinical data on a specific ATR inhibitor designated "Atr-IN-8" did not yield any published scientific literature. Therefore, this technical guide provides a representative preclinical evaluation based on publicly available data for other well-characterized, potent, and selective ATR inhibitors, such as VE-821, VE-822 (Berzosertib), and AZD6738 (Ceralasertib). The presented data and protocols are illustrative of the typical preclinical assessment of an ATR inhibitor's anti-tumor activity.

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways that maintains genomic integrity.[1][2] Cancer cells, often characterized by increased replication stress and defects in other DDR pathways, exhibit a heightened dependency on ATR for survival.[3] This synthetic lethality provides a therapeutic window for ATR inhibitors, which can selectively target cancer cells and enhance the efficacy of DNA-damaging agents like chemotherapy and radiation.[4][5][6] This guide outlines the preclinical evaluation of a representative potent and selective ATR inhibitor, detailing its anti-tumor activity through in vitro and in vivo studies.

Data Presentation

In Vitro Anti-proliferative Activity

The single-agent anti-proliferative activity of a representative ATR inhibitor was evaluated across a panel of human cancer cell lines using a 72-hour cell viability assay. The half-maximal inhibitory concentration (IC50) values demonstrate a broad range of sensitivity across different cancer types.

| Cell Line | Cancer Type | ATM Status | p53 Status | Representative ATRi IC50 (µM) |

| HCT116 | Colorectal Carcinoma | Proficient | Wild-type | 0.9 - 1.5 |

| HT29 | Colorectal Carcinoma | Proficient | Mutated | 1.2 - 2.0 |

| MDA-MB-231 | Triple-Negative Breast Cancer | Proficient | Mutated | 0.5 - 1.0 |

| PSN-1 | Pancreatic Cancer | Proficient | Mutated | ~1.0 |

| MiaPaCa-2 | Pancreatic Cancer | Proficient | Mutated | ~1.5 |

| OVCAR-8 | Ovarian Cancer | Proficient | Mutated | ~1.0 |

| SKOV3 | Ovarian Cancer | Proficient | Null | ~1.2 |

| A549 | Non-Small Cell Lung Cancer | Proficient | Wild-type | 1.5 - 2.5 |

| NCI-H460 | Non-Small Cell Lung Cancer | Proficient | Wild-type | 1.0 - 1.8 |

Note: IC50 values are approximate and compiled from various preclinical studies on representative ATR inhibitors like VE-821 and AZD6738. Actual values can vary based on experimental conditions.

Combination Therapy: Chemosensitization and Radiosensitization

A key therapeutic strategy for ATR inhibitors is their use in combination with DNA-damaging agents. The following table summarizes the synergistic effects observed in preclinical models.

| Cancer Cell Line | Combination Agent | Effect | Reference |

| OVCAR-8 | Cisplatin, Topotecan, Veliparib | Sensitization to chemotherapy | [7] |

| Pancreatic Cancer Cells (PSN-1, MiaPaCa-2) | Gemcitabine, Radiation | Significant sensitization | [8] |

| Soft-Tissue Sarcoma Cells | Gemcitabine | Synergistic inhibition of proliferation and induction of apoptosis | [9] |

| Non-Small Cell Lung Cancer Xenografts | Cisplatin | Enhanced tumor growth arrest | [4] |

| Pancreatic Cancer Xenografts | Radiation | Markedly prolonged tumor growth delay | [10] |

| Hepatocellular Carcinoma Xenografts | Radiation + anti-PD-L1 | Potentiated anti-tumor activity and enhanced immune response | [11] |

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of the ATR inhibitor (e.g., 0.01 to 10 µM) for 72 hours. For combination studies, a fixed concentration of the chemotherapeutic agent is added with the ATR inhibitor.

-

Viability Assessment: After incubation, 20 µL of MTT (5 mg/mL in PBS) or XTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C.

-

Data Analysis: The absorbance is measured at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader. The IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis for Pharmacodynamic Markers

-

Cell Lysis: Cells are treated with the ATR inhibitor and/or a DNA-damaging agent for the desired time. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and incubated with primary antibodies against p-Chk1 (Ser345), Chk1, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A reduction in p-Chk1 levels indicates ATR inhibition.[12]

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Fixation: Cells are treated with the ATR inhibitor and/or a DNA-damaging agent. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. ATR inhibition typically abrogates the G2/M checkpoint induced by DNA damage.[7]

In Vivo Xenograft Tumor Model

-

Tumor Implantation: 5-10 million human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle control, ATR inhibitor alone, chemotherapy/radiation alone, combination). The ATR inhibitor is typically administered via oral gavage.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.[13] For pharmacodynamic studies, tumors can be harvested at specific time points after treatment for western blot or immunohistochemical analysis.[13]

Mandatory Visualization

ATR Signaling Pathway

Caption: The ATR signaling pathway in response to DNA damage.

Experimental Workflow for In Vitro Analysis

References

- 1. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ATR-mediated regulation of nuclear and cellular plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ATR inhibitor AZD6738 enhances the antitumor activity of radiotherapy and immune checkpoint inhibitors by potentiating the tumor immune microenvironment in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on ATR Inhibitors in Oncogene-Induced Replication Stress: A Technical Guide

A Note on the ATR Inhibitor "Atr-IN-8" : Initial searches for the specific compound "this compound" indicate that while it is listed in chemical supplier databases and mentioned in a patent application (WO2021143821A1), there is a lack of peer-reviewed scientific literature detailing its discovery, characterization, and early research in the context of oncogene-induced replication stress.[1][2][3][4][5][6] To provide a comprehensive and technically detailed guide based on publicly available and citable research, this document will focus on a well-characterized, potent, and selective early ATR inhibitor, ETP-46464 , which has been pivotal in the foundational research of targeting ATR in cancers with high replication stress.

Introduction

Oncogene activation is a primary driver of tumorigenesis, leading to uncontrolled cell proliferation. This rapid and unscheduled proliferation induces a state of "replication stress," characterized by the stalling and collapse of DNA replication forks.[7] Cells have evolved a complex signaling network, known as the DNA Damage Response (DDR), to cope with replication stress and maintain genomic integrity. A central regulator of the replication stress response is the serine/threonine kinase ATR (Ataxia Telangiectasia and Rad3-related).[7]

The ATR pathway is activated by the presence of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common feature of stalled replication forks.[7] Once activated, ATR phosphorylates a cascade of downstream targets, most notably Chk1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[7] Many cancer cells, particularly those with defects in other DDR pathways (e.g., p53 or ATM deficiency), become highly dependent on the ATR signaling pathway for survival. This dependency creates a therapeutic window for the selective killing of cancer cells through ATR inhibition, a concept known as synthetic lethality.

This technical guide delves into the early research on the potent and selective ATR inhibitor, ETP-46464, as a case study to illustrate the core principles of targeting oncogene-induced replication stress. We will explore its mechanism of action, summarize key quantitative data from seminal studies, provide detailed experimental protocols, and visualize the relevant biological pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies of the ATR inhibitor ETP-46464.

Table 1: In Vitro Kinase Inhibitory Activity of ETP-46464

| Target Kinase | IC50 (nM) | Selectivity vs. ATR | Reference |

| ATR | 25 | - | [8] |

| mTOR | 0.6 | 41.7x less selective | [8][9] |

| DNA-PKcs | 36 | 1.4x more selective | [8][9] |

| PI3Kα | 170 | 6.8x more selective | [8][9] |

| ATM | 545 | 21.8x more selective | [9] |

Table 2: Cellular Activity of ETP-46464

| Cell Line | Genetic Background | Condition | Effect of ETP-46464 | Reference |

| U2OS | p53-proficient | Ionizing Radiation (IR) | Abrogation of G2/M checkpoint | [8] |

| p53-deficient cells | p53-null | Baseline | Increased toxicity (synthetic lethality) | [8][9] |

| p53-deficient cells | Cyclin E overexpression | Increased replication stress | Exacerbated toxicity | [8][9] |

Signaling and Experimental Workflow Diagrams

Signaling Pathway of Oncogene-Induced Replication Stress and ATR Inhibition

Caption: ATR signaling in response to oncogene-induced replication stress and its inhibition by ETP-46464.

Experimental Workflow for Assessing ATR Inhibition

Caption: A typical experimental workflow to evaluate the efficacy and mechanism of an ATR inhibitor.

Detailed Experimental Protocols

In Vitro ATR Kinase Assay

This protocol is adapted from methodologies used in the early characterization of kinase inhibitors.

-

Objective: To determine the direct inhibitory effect of ETP-46464 on ATR kinase activity.

-

Materials:

-

Recombinant human ATR/ATRIP complex.

-

GST-Chk1 (as substrate).

-

ETP-46464 (or other test compounds) at various concentrations.

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).

-

[γ-³²P]ATP.

-

SDS-PAGE gels and Western blotting apparatus.

-

Phosphorimager.

-

-

Procedure:

-

Prepare reactions by mixing the ATR/ATRIP complex with the GST-Chk1 substrate in the kinase assay buffer.

-

Add ETP-46464 at a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate for 20-30 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Expose the membrane to a phosphor screen and quantify the radiolabeled, phosphorylated GST-Chk1 using a phosphorimager.

-

Calculate the percentage of inhibition at each concentration of ETP-46464 and determine the IC50 value.

-

Western Blot for Phospho-Chk1 (Ser345)

This protocol assesses the cellular activity of the ATR inhibitor by measuring the phosphorylation of its primary downstream target, Chk1.

-

Objective: To measure the inhibition of ATR-mediated Chk1 phosphorylation in cells treated with ETP-46464.

-

Materials:

-

Cancer cell lines (e.g., U2OS, HeLa).

-

ETP-46464.

-

DNA damaging agent (e.g., Hydroxyurea (HU) or UV radiation) to induce replication stress.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Mouse anti-total Chk1, Mouse anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

ECL Western blotting detection reagents.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of ETP-46464 for 1 hour.

-

Induce replication stress by adding HU (e.g., 2 mM for 4 hours) or exposing cells to UV radiation. Include an untreated control.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using ECL reagents and an imaging system.

-

Strip the membrane and re-probe for total Chk1 and GAPDH to ensure equal loading.

-

Immunofluorescence for γH2AX Foci

This assay visualizes DNA double-strand breaks, which can be a consequence of replication fork collapse following ATR inhibition.

-

Objective: To quantify the formation of DNA damage foci (γH2AX) in cells treated with an ATR inhibitor.

-

Materials:

-

Cells cultured on glass coverslips.

-

ETP-46464.

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBST).

-

Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139).

-

Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse).

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

-

-

Procedure:

-

Seed cells on coverslips in a 24-well plate.

-

Treat cells with ETP-46464 for the desired time (e.g., 24 hours).

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block with 5% BSA in PBST for 1 hour.

-

Incubate with the primary γH2AX antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBST.

-

Mount the coverslips on microscope slides using mounting medium containing DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

-

Cell Viability/Proliferation Assay (MTT Assay)

This is a colorimetric assay to assess the impact of the ATR inhibitor on cell viability and proliferation.

-

Objective: To determine the IC50 of ETP-46464 in cancer cell lines.

-

Materials:

-

Cancer cell lines.

-

ETP-46464.

-

96-well plates.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

DMSO.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a serial dilution of ETP-46464 (e.g., 10 concentrations) in triplicate. Include a vehicle control (DMSO).

-

Incubate for 72 hours (or other desired time points).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control for each concentration.

-

Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Conclusion

The early research into potent and selective ATR inhibitors like ETP-46464 provided a strong rationale for targeting the replication stress response in cancer therapy. These foundational studies demonstrated that inhibiting ATR can selectively kill cancer cells with high levels of oncogene-induced replication stress and those with deficiencies in other DNA damage response pathways, such as p53. The experimental protocols detailed in this guide represent the standard methodologies used to characterize the activity of ATR inhibitors, from direct kinase inhibition to cellular effects on signaling, DNA damage, and viability. This body of research has paved the way for the clinical development of a new class of targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

Methodological & Application

using Atr-IN-8 in combination with PARP inhibitors in ovarian cancer cells

The combination of ATR inhibitors, such as ATR-IN-8, and PARP inhibitors presents a promising therapeutic strategy for ovarian cancer, demonstrating synergistic cytotoxicity in both PARP inhibitor-sensitive and resistant ovarian cancer cells. This approach targets two critical nodes in the DNA Damage Response (DDR) pathway, leading to catastrophic DNA damage and subsequent cell death. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating this combination therapy.

Data Summary

The synergy between ATR and PARP inhibitors has been quantified in various ovarian cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: Synergistic Effects of Olaparib and ATRi (VE-821) in BRCA1-mutant Ovarian Cancer Cells

| Cell Line | Treatment | IC50 (µM) | Bliss Synergy Score |

| UWB1 (PARPi-sensitive) | Olaparib alone | 1.6 ± 0.9 | N/A |

| Olaparib (0.3–1.25 µM) + ATRi (0.8–2.5 µM) | Not reported | 17.2 ± 0.2[1] | |

| UWB1-R (PARPi-resistant) | Olaparib alone | 3.4 ± 0.6 | N/A |

| Olaparib (0.3–1.25 µM) + ATRi (0.8–2.5 µM) | Not reported | 11.9 ± 0.6[1] |

A Bliss synergy score > 0 indicates a synergistic interaction between the two drugs.[1]

Table 2: Clinical Trial Outcomes of Ceralasertib (ATRi) and Olaparib (PARPi) Combination

| Trial Name | Patient Population | Objective Response Rate (ORR) | Median Duration of Treatment | Key Toxicities (Grade 3/4) |

| CAPRI (Phase 2) | PARPi-resistant, HR-deficient HGSOC | 50%[2] | 8 cycles[2] | Anemia (15%), Thrombocytopenia (23%), Neutropenia (8%)[2] |

| Platinum-resistant HGSOC | No objective responses | 4.2 months (PFS) | Not detailed |

HGSOC: High-Grade Serous Ovarian Cancer; HR: Homologous Recombination; PFS: Progression-Free Survival.

Signaling Pathway and Experimental Workflow

The synergistic interaction between ATR and PARP inhibitors is rooted in their complementary roles in the DNA damage response. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for studying this drug combination.

Caption: ATR and PARP inhibitor signaling pathway in ovarian cancer.

Caption: General experimental workflow for studying ATRi and PARPi combination.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and PARP inhibitors in ovarian cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound and a PARP inhibitor, alone and in combination, on the viability of ovarian cancer cells.

Materials:

-

Ovarian cancer cell lines (e.g., OVCAR-8, SKOV3, PEO1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (or other ATR inhibitor like VE-821)

-

PARP inhibitor (e.g., Olaparib)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed ovarian cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.

-

Treat the cells with varying concentrations of this compound, the PARP inhibitor, or the combination of both for 72-96 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment. Synergy can be calculated using the Bliss independence model.

Protocol 2: Clonogenic Survival Assay

Objective: To assess the long-term effects of this compound and a PARP inhibitor on the reproductive integrity of ovarian cancer cells.

Materials:

-

Ovarian cancer cell lines

-

Complete cell culture medium

-

This compound

-

PARP inhibitor

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Plate single cells in 6-well plates (200-1000 cells/well, depending on the cell line's plating efficiency).

-

Allow the cells to adhere for 4-6 hours.

-

Treat the cells with the desired concentrations of this compound, the PARP inhibitor, or the combination for 8 days.[3]

-

After the treatment period, wash the cells with PBS and fix them with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 30 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing ≥50 cells) in each well.

-

Calculate the surviving fraction for each treatment group relative to the untreated control.

Protocol 3: Western Blot Analysis for DNA Damage and Cell Cycle Markers

Objective: To investigate the molecular mechanisms underlying the synergistic effects of this compound and a PARP inhibitor by analyzing key proteins in the DNA damage response and cell cycle pathways.

Materials:

-

Ovarian cancer cells treated as described in Protocol 1.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Primary antibodies: anti-pATR (Ser428), anti-pCHK1 (Ser345), anti-γH2AX (Ser139), anti-PARP, and anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

After drug treatment for the desired time (e.g., 24 hours), lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control. An increase in γH2AX levels indicates increased DNA double-strand breaks.[3] PARP inhibitor treatment has been shown to increase pATR and pCHK1, indicating activation of the ATR-CHK1 pathway.[4]

Conclusion

The combination of this compound and PARP inhibitors represents a robust strategy to enhance therapeutic efficacy in ovarian cancer, including in models of acquired resistance. The provided protocols offer a framework for in vitro characterization of this promising combination therapy. Further investigation into in vivo models and patient-derived xenografts is warranted to translate these preclinical findings into clinical applications.[4][5]

References

- 1. mdpi.com [mdpi.com]